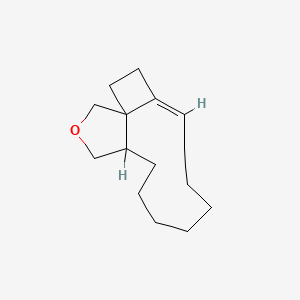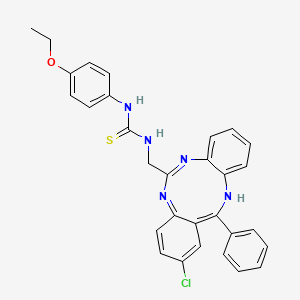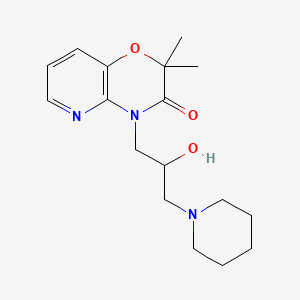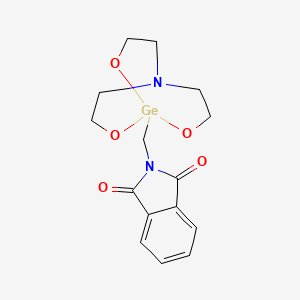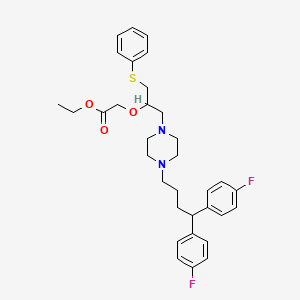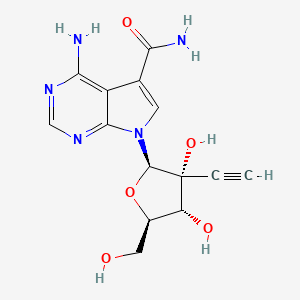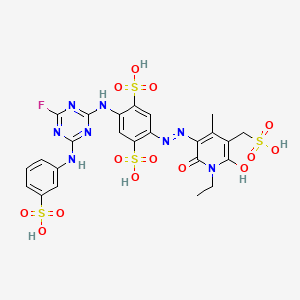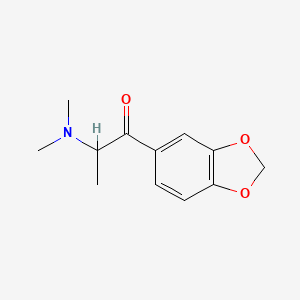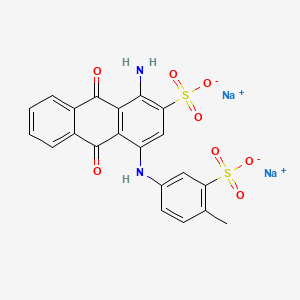
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt is a complex organic compound. It is characterized by its anthracene backbone, sulfonic acid groups, and amino functionalities. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt typically involves multiple steps:
Formation of the Anthracene Backbone: The anthracene backbone is synthesized through a series of cyclization reactions.
Amination: Amino groups are introduced through amination reactions, often using amines and catalysts.
Final Assembly: The final compound is assembled through coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced derivatives with fewer oxygen functionalities.
Substitution Products: Compounds with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Synthesis: Used as an intermediate in the synthesis of various dyes.
Analytical Chemistry: Employed in analytical techniques for detecting specific ions or molecules.
Biology
Biological Staining: Utilized in staining biological samples for microscopy.
Biochemical Assays: Acts as a reagent in biochemical assays to detect specific enzymes or proteins.
Medicine
Pharmaceutical Research: Investigated for potential therapeutic applications.
Diagnostic Tools: Used in the development of diagnostic tools for medical imaging.
Industry
Textile Industry: Applied in the dyeing of fabrics.
Chemical Manufacturing: Used as a precursor in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of this compound involves:
Molecular Targets: Interacting with specific molecular targets such as enzymes or receptors.
Pathways Involved: Modulating biochemical pathways, leading to desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Anthracenesulfonic acid, 2-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-methyl-4-sulfophenyl)amino)-9,10-dioxo-, disodium salt
Uniqueness
- Functional Group Arrangement : The unique arrangement of functional groups in 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methyl-3-sulfophenyl)amino)-9,10-dioxo-, disodium salt gives it distinct chemical properties.
- Reactivity : Its reactivity profile differs from similar compounds, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
77847-18-8 |
|---|---|
Molekularformel |
C21H14N2Na2O8S2 |
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
disodium;1-amino-4-(4-methyl-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O8S2.2Na/c1-10-6-7-11(8-15(10)32(26,27)28)23-14-9-16(33(29,30)31)19(22)18-17(14)20(24)12-4-2-3-5-13(12)21(18)25;;/h2-9,23H,22H2,1H3,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI-Schlüssel |
AZSFXMVFSHEUTL-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


